molecular formula C9H8N2O2 B183812 7-methyl-6-nitro-1H-indole CAS No. 133053-70-0

7-methyl-6-nitro-1H-indole

Cat. No. B183812
M. Wt: 176.17 g/mol
InChI Key: UYFCEBUZKRKPLF-UHFFFAOYSA-N
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Description

“7-methyl-6-nitro-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is prevalent in many natural and synthetic compounds, including pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of “7-methyl-6-nitro-1H-indole” would be similar to that of 7-Methylindole, with the addition of a nitro group at the 6th position. The molecular formula of 7-Methylindole is C9H9N .


Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. They are often used in the synthesis of various organic compounds due to their versatile nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-6-nitro-1H-indole” would be similar to those of 7-Methylindole. The molecular weight of 7-Methylindole is 131.1745 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The nitration of indoles, including derivatives like 7-methyl-6-nitro-1H-indole, has been a subject of significant research. Studies have explored various nitration processes and the resulting chemical properties of these compounds. For instance, nitration using nitric acid in different mediums can lead to the production of various nitro-indoles, demonstrating the versatile synthetic possibilities of indoles like 7-methyl-6-nitro-1H-indole (Berti et al., 1964); (Jones et al., 2004).

Bioactive Potential

  • Indole derivatives, including those similar to 7-methyl-6-nitro-1H-indole, have been extensively studied for their bioactive potential, particularly in the field of pharmacology. For example, certain indole derivatives have shown significant antiproliferative activity against human cancer cell lines, highlighting their potential in cancer research (Fawzy et al., 2018).

Pharmaceutical Applications

  • The structural modification of indole derivatives is crucial for developing new pharmaceutical compounds. The synthesis and functionalization of indoles, including nitro-substituted variants, are essential for creating biologically active compounds. These processes are significant in the development of new drugs and therapeutic agents (Cacchi & Fabrizi, 2005).

Material Science and Chemistry

  • Indole compounds, including 7-methyl-6-nitro-1H-indole, have applications in material science and chemistry. For instance, their use in the synthesis of various chemicals and materials, and their role in chemical reactions, are areas of ongoing research. These compounds' unique properties make them valuable in diverse scientific fields (Ding et al., 2019).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are of interest in various fields, including pharmaceuticals, food industry, perfumery, and more . Therefore, “7-methyl-6-nitro-1H-indole”, as an indole derivative, could also have potential applications in these areas.

properties

IUPAC Name

7-methyl-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFCEBUZKRKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579221
Record name 7-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-6-nitro-1H-indole

CAS RN

133053-70-0
Record name 7-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-7-methyl-6-nitroindole (3.1 g, 17.4 mmol) in 75 mL of benzene is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 4.34 g, 19.1 mmol). The solution turns black and over the next 15 minutes, turns to green with a green precipitate. This mixture is distributed between 400 mL of aqueous potassium carbonate solution and 500 mL of methylene chloride. The organic solution is removed, dried over magnesium sulfate, filtered and evaporated to dryness on a rotary evaporator to afford 3.05 g of 7-methyl-6-nitroindole as a yellow solid (99% yield).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Palmer, K Henare, ST Woon… - Journal of medicinal …, 2007 - ACS Publications
5,6-Dimethylxanthenone-4-acetic acid (1) is scheduled for phase III clinical trials as a vascular disrupting agent. However, its biochemical receptor(s) have yet to be identified. In this …
Number of citations: 26 pubs.acs.org

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